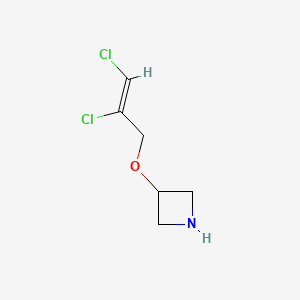
3-((2,3-Dichloroallyl)oxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,3-Dichloroallyl)oxy)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2,3-dichloroallyloxy group Azetidines are four-membered nitrogen-containing heterocyclic compounds known for their strained ring structure, which imparts unique reactivity and properties
准备方法
Synthetic Routes and Reaction Conditions
. This reaction involves the use of photochemical conditions to form the azetidine ring. Another method involves the cyclization of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of azetidines can involve various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-((2,3-Dichloroallyl)oxy)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted azetidines.
科学研究应用
3-((2,3-Dichloroallyl)oxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
作用机制
The mechanism of action of 3-((2,3-Dichloroallyl)oxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Similar Compounds
Similar compounds to 3-((2,3-Dichloroallyl)oxy)azetidine include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . These compounds share similar reactivity due to their strained ring structures.
Uniqueness
What sets this compound apart is the presence of the 2,3-dichloroallyloxy group, which imparts unique reactivity and properties. This substitution can influence the compound’s chemical behavior, making it suitable for specific applications that other azetidines or aziridines may not be able to fulfill.
属性
分子式 |
C6H9Cl2NO |
|---|---|
分子量 |
182.04 g/mol |
IUPAC 名称 |
3-[(Z)-2,3-dichloroprop-2-enoxy]azetidine |
InChI |
InChI=1S/C6H9Cl2NO/c7-1-5(8)4-10-6-2-9-3-6/h1,6,9H,2-4H2/b5-1- |
InChI 键 |
TZPLVFDRFNPJCG-KTAJNNJTSA-N |
手性 SMILES |
C1C(CN1)OC/C(=C/Cl)/Cl |
规范 SMILES |
C1C(CN1)OCC(=CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


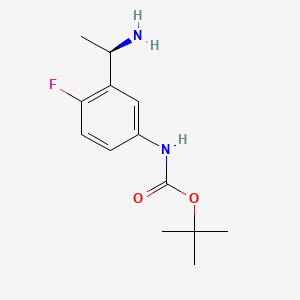

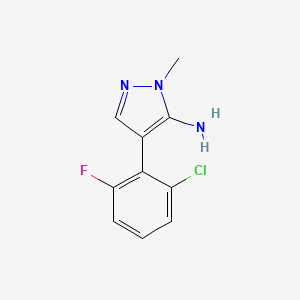
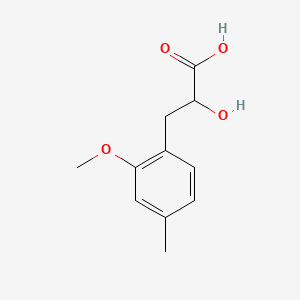



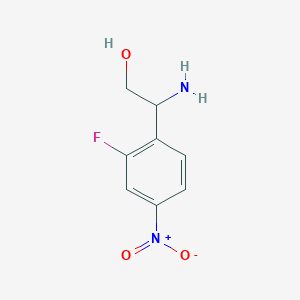
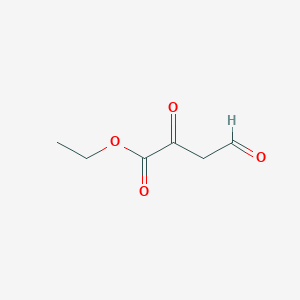
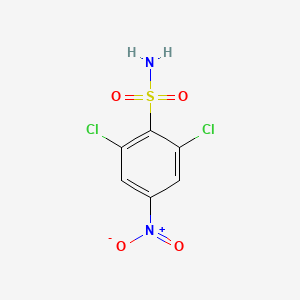
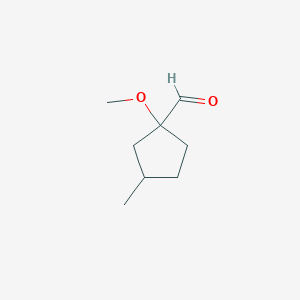

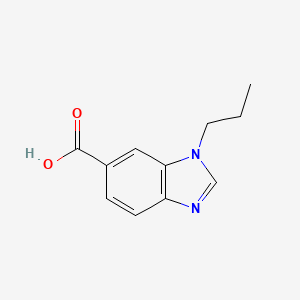
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)
